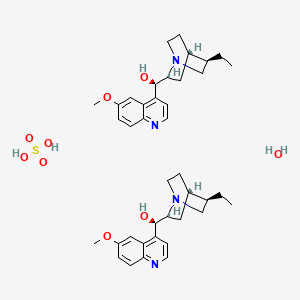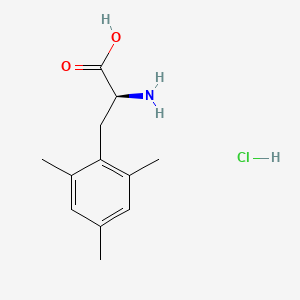
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the mesityl group, which is then attached to a suitable amino acid precursor.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include mesityl chloride and a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The mesityl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include mesityl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-Amino-3-mesitylpropanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.
(S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Contains a 4-methylphenyl group instead of a mesityl group.
Uniqueness
The presence of the mesityl group in (S)-2-Amino-3-mesitylpropanoic acid hydrochloride imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1 |
InChI 键 |
QRQGYGQQJMLUMX-MERQFXBCSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C.Cl |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

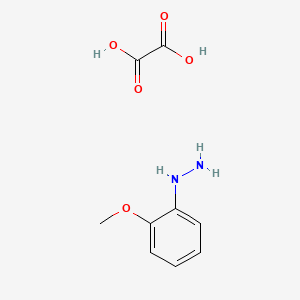
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
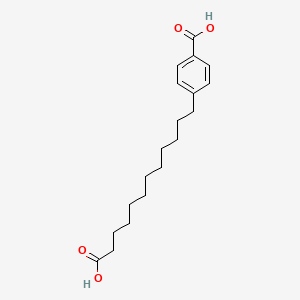
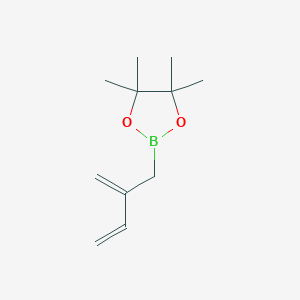
![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
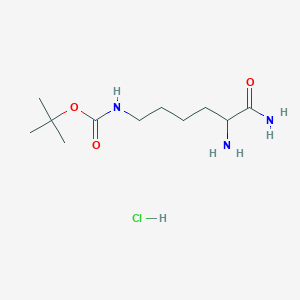
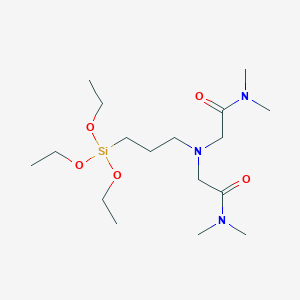
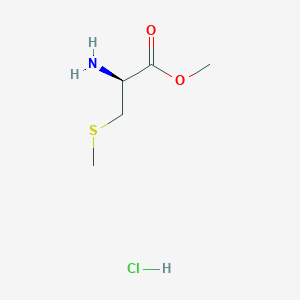

![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
